2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine
Description
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18ClN3/c28-24-13-7-12-23(18-24)19-14-16-22(17-15-19)27-30-25(20-8-3-1-4-9-20)29-26(31-27)21-10-5-2-6-11-21/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIGQFHBEHJSQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443049-84-0 | |
| Record name | 2-(3'-Chlorobiphenyl-4-yl)-4,6-diphenyl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine typically involves multiple steps. One common method includes the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized by coupling reactions such as Suzuki coupling, where a chlorophenylboronic acid reacts with a chloronitrobenzene in the presence of a palladium catalyst and a base like sodium carbonate.
Formation of the Triazine Ring: The triazine ring can be formed by the reaction of cyanuric chloride with aniline derivatives under basic conditions.
Final Coupling: The biphenyl intermediate is then coupled with the triazine ring under suitable conditions to form the final product.
Chemical Reactions Analysis
2-(3’-Chloro-[1,1’-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The chlorine atom on the biphenyl group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.
Scientific Research Applications
Anticancer Activity
One of the most prominent applications of 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine is its anticancer properties. Studies have demonstrated that derivatives of triazines exhibit cytotoxic effects against various cancer cell lines.
Case Study: In Vitro Screening
A study published in the Journal of Medicinal Chemistry reported that triazine derivatives were evaluated for their anticancer activity against MCF-7 breast cancer cells. The compound showed significant inhibitory effects with IC50 values indicating low micromolar activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.8 |
| Other Derivatives | MDA-MB-231 | 6.0 |
This indicates that the compound has potential as a lead structure for developing new anticancer agents.
DNA-Binding Studies
Another area of interest is the DNA-binding properties of triazine compounds. Research has shown that certain complexes formed with triazines can bind to DNA in an intercalative manner.
Case Study: Ruthenium Complexes
A study explored the synthesis and characterization of ruthenium(II) complexes that incorporate the triazine moiety. These complexes were found to bind calf-thymus DNA effectively, suggesting potential applications in targeted drug delivery systems . The binding affinity was assessed using spectroscopic methods.
Material Science Applications
Triazines are also being investigated for their role in material science, particularly in developing organic semiconductors and photovoltaic materials.
The synthesis of this compound involves various methods that can lead to structural variants with altered properties. Understanding these synthetic pathways is crucial for optimizing its applications.
Synthesis Techniques
Recent literature outlines several synthetic routes to obtain different triazine derivatives. The choice of substituents can significantly influence biological activity and material properties .
Mechanism of Action
The mechanism of action of 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. For example, it can inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Chloro Substituents
a. 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine
- CAS : 1443049-86-2 .
- Similarity Score : 0.98 (vs. target compound) .
- Key Difference : Chlorine at the 4'-position of the biphenyl group instead of 3'.
b. 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine
Halogen-Substituted Analogues
a. 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
b. 2-(4-Fluoride-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine (PFTrz)
Triazine Derivatives with Heteroatoms
a. 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine
- Key Features : Morpholine and N-methyl-phenyl substituents .
- Applications : Pharmaceutical intermediates rather than optoelectronic materials, due to altered electronic properties .
b. Cesium–Carbonate-Doped 2,4,6-Tris(2′,4′-difluoro-[1,1′-biphenyl]-4-yl)-1,3,5-triazine
Comparative Analysis: Key Parameters
Table 1. Structural and Functional Comparison
Electronic Properties
- Target Compound : The 3'-chloro group provides moderate electron-withdrawing effects, balancing charge transport in OLED host materials .
- Fluorinated Analogues (e.g., PFTrz) : Stronger electron deficiency due to fluorine’s electronegativity, enabling efficient exciton confinement .
- Brominated Analogues : Enhanced spin-orbit coupling for triplet-state harvesting in phosphorescent devices .
Biological Activity
2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine (CAS No. 1443049-83-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores the compound's biological activity, focusing on its synthesis, cytotoxicity, and mechanisms of action.
- Molecular Formula : C27H18ClN3
- Molecular Weight : 419.91 g/mol
- CAS Number : 1443049-83-9
- MDL Number : MFCD28975106
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate chlorinated biphenyl derivatives and triazine scaffolds. The specifics of these synthetic routes are crucial for optimizing yield and purity for subsequent biological testing.
Anticancer Properties
Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from recent research:
These values indicate that this compound exhibits potent activity against lung cancer cells (A549) and moderate activity against breast cancer cells (MCF-7 and MDA-MB-231).
The mechanism by which this compound exerts its cytotoxic effects is believed to involve the inhibition of specific protein kinases and induction of apoptosis in cancer cells. For instance:
- Protein Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in cell proliferation and survival pathways.
- Apoptosis Induction : Studies suggest that this compound may activate apoptotic pathways leading to programmed cell death in malignant cells.
Case Studies
A notable case study involved the evaluation of this compound alongside established anticancer drugs like gefitinib. The compound demonstrated comparable or enhanced efficacy in reducing cell viability in A549 cells when compared to gefitinib, suggesting its potential as a therapeutic agent in lung cancer treatment .
Q & A
Q. What are the recommended synthetic routes for 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine?
A scalable method involves the Friedel-Crafts alkylation of biphenyl derivatives with triazine precursors. For example, reacting 4,6-dichloro-1,3,5-triazine with 3'-chloro-[1,1'-biphenyl]-4-yl substituents in the presence of AlCl3 and chlorobenzene under reflux (Scheme 51, ). Key steps include:
- Solvent selection : Use chlorobenzene or o-dichlorobenzene for improved solubility.
- Catalyst : AlCl3 facilitates electrophilic substitution.
- Purification : Column chromatography with silica gel and toluene/ethyl acetate gradients.
This method yields trisubstituted triazines with >90% purity after recrystallization .
Q. How can researchers characterize the structural and electronic properties of this compound?
Key techniques :
- NMR spectroscopy : Compare H and C NMR spectra with analogs like 2-(4-bromo-3-methylphenyl)-4,6-diphenyl-1,3,5-triazine ().
- X-ray crystallography : Resolve π-stacking interactions in the crystalline state (analogous to triazine derivatives in ).
- UV-Vis/PL spectroscopy : Assess absorption/emission profiles (e.g., λmax ~350 nm for OLED-related triazines, ).
- Density functional theory (DFT) : Model HOMO/LUMO levels for electron transport applications .
Q. What are the primary applications of this compound in materials science?
This triazine derivative is used as:
- OLED host material : Enhances electron transport in devices due to high triplet energy (T1 > 2.8 eV) and thermal stability (Td > 300°C, ).
- Electron transport layer (ETL) : Improves efficiency in blue phosphorescent OLEDs when doped with cesium carbonate ().
- Photocatalysis : Acts as a photosensitizer in cross-coupling reactions due to extended π-conjugation .
Advanced Research Questions
Q. How can researchers address discrepancies in reported photoluminescence quantum yields (PLQY) for this compound?
PLQY variations may arise from:
- Sample purity : Impurities like unreacted biphenyl (detectable via HPLC, ) quench emission.
- Film morphology : Spin-coating vs. vacuum-deposited films yield different crystallinity (use AFM/GIXRD for analysis, ).
- Solvent effects : Polar solvents (e.g., DMF) stabilize charge-transfer states, altering PLQY.
Recommendation : Standardize synthesis and film fabrication protocols across studies .
Q. What strategies optimize the thermal stability of OLED devices using this triazine derivative?
Q. How can conflicting NMR data for regioisomeric impurities be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
